molecular formula C21H25N3O4 B2739635 N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-3,4,5-trimethoxybenzamide CAS No. 881551-74-2

N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-3,4,5-trimethoxybenzamide

Cat. No.: B2739635
CAS No.: 881551-74-2
M. Wt: 383.448
InChI Key: ISQFLSIWRSFURI-UHFFFAOYSA-N
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Description

N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-3,4,5-trimethoxybenzamide is a complex organic compound characterized by its benzimidazole core and trimethoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-3,4,5-trimethoxybenzamide typically involves multiple steps, starting with the formation of the benzimidazole core. This can be achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can help improve yield and reduce by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.

Scientific Research Applications

Chemistry: This compound is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.

Biology: It has been studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in the treatment of various diseases.

Industry: Its unique chemical properties make it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-3,4,5-trimethoxybenzamide exerts its effects involves interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, modulating their activity. The trimethoxybenzamide moiety may enhance the compound's ability to penetrate cell membranes, increasing its efficacy.

Comparison with Similar Compounds

  • Benzimidazole derivatives: These compounds share the benzimidazole core but differ in their substituents and functional groups.

  • Trimethoxybenzamide derivatives: These compounds have similar benzamide structures but vary in their substituents.

Uniqueness: N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-3,4,5-trimethoxybenzamide stands out due to its specific combination of the benzimidazole core and the trimethoxybenzamide group, which contributes to its unique chemical and biological properties.

Properties

IUPAC Name

N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O4/c1-12(2)18(20-22-14-8-6-7-9-15(14)23-20)24-21(25)13-10-16(26-3)19(28-5)17(11-13)27-4/h6-12,18H,1-5H3,(H,22,23)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISQFLSIWRSFURI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=NC2=CC=CC=C2N1)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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